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Introduction
JMT101 is a humanized anti-EGFR IgG1 monoclonal antibody that has demonstrated

significant anti-tumor activity, particularly when used in combination with tyrosine kinase

inhibitors (TKIs) in non-small-cell lung cancer (NSCLC) with EGFR exon 20 insertions.[1][2]

Understanding the molecular mechanisms underlying the efficacy of JMT101 is crucial for

further drug development and patient stratification. Western blot analysis is a powerful

technique to elucidate how JMT101 impacts key cellular signaling pathways that regulate cell

proliferation, survival, and apoptosis.[3][4][5]

These application notes provide a detailed guide for researchers to perform Western blot

analysis to investigate the effects of JMT101 on the EGFR signaling pathway and its

downstream cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[1]

Key Signaling Pathways Affected by JMT101
JMT101, in combination with EGFR TKIs such as osimertinib or afatinib, leads to a

comprehensive and sustained blockade of the Epidermal Growth Factor Receptor (EGFR).[1]

This blockade disrupts downstream signaling pathways critical for tumor growth and survival.
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EGFR Signaling Pathway: JMT101 targets EGFR, an essential receptor tyrosine kinase. In

combination with TKIs, JMT101 has been shown to reduce total EGFR levels and inhibit its

phosphorylation, thereby blocking the initiation of downstream signaling.[1]

PI3K/Akt Signaling Pathway: This pathway is a crucial downstream effector of EGFR,

promoting cell survival and proliferation. Western blot analysis has shown that the

combination treatment of JMT101 and a TKI strongly inhibits the phosphorylation of Akt.[1][6]

[7][8]

MAPK/ERK Signaling Pathway: Another critical pathway downstream of EGFR, the

MAPK/ERK pathway, is heavily involved in cell proliferation, differentiation, and survival.[9]

[10][11] Studies have demonstrated that treatment with JMT101 in combination with a TKI

effectively inhibits the phosphorylation of ERK1/2.[1]

Data Presentation: Summary of Expected Western
Blot Results
The following table summarizes the expected changes in protein expression and

phosphorylation upon treatment with JMT101 in combination with an EGFR TKI, based on

preclinical studies.[1]

Target Protein Pathway
Expected Change with

JMT101 + TKI Treatment

pEGFR EGFR Signaling Strong Inhibition

Total EGFR EGFR Signaling Reduction

pAkt PI3K/Akt Signaling Strong Inhibition

Total Akt PI3K/Akt Signaling
No significant change

expected

pERK1/2 MAPK/ERK Signaling Strong Inhibition

Total ERK1/2 MAPK/ERK Signaling
No significant change

expected
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Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol outlines the preparation of cell lysates for Western blot analysis from cells treated

with JMT101.

Materials:

Cell culture medium

Phosphate-buffered saline (PBS), ice-cold

RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors

Cell scraper

Microcentrifuge tubes, pre-chilled

Microcentrifuge

Procedure:

Culture cells to the desired confluency and treat with JMT101 and/or TKI for the specified

duration (e.g., 6 hours).[1]

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Add an appropriate volume of ice-cold lysis buffer to the culture dish.

Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge

tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
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Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Store the protein lysates at -80°C until further use.

Protocol 2: Western Blot Analysis
This protocol provides a general procedure for performing Western blotting to detect changes

in the EGFR, PI3K/Akt, and MAPK/ERK pathways.

Materials:

Protein lysates

SDS-PAGE gels

Running buffer

Transfer buffer

Nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (see table below)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blot imaging system

Recommended Primary Antibodies:
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Antibody Supplier Example Dilution Example

pEGFR
Cell Signaling Technology,

#3777
1:1000

Total EGFR Cell Signaling Technology 1:1000

pAkt Cell Signaling Technology 1:1000

Total Akt Cell Signaling Technology 1:1000

pERK1/2 Cell Signaling Technology 1:1000

Total ERK1/2 Cell Signaling Technology 1:1000

β-Actin (Loading Control) Standard Supplier 1:5000

Procedure:

SDS-PAGE:

Thaw protein lysates on ice.

Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at

95-100°C for 5 minutes.

Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front

reaches the bottom of the gel.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a wet or semi-dry transfer system.

Blocking:

Block the membrane with blocking buffer for 1 hour at room temperature with gentle

agitation to prevent non-specific antibody binding.

Primary Antibody Incubation:
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Incubate the membrane with the primary antibody diluted in blocking buffer overnight at

4°C with gentle agitation.

Washing:

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline

with 0.1% Tween 20).

Secondary Antibody Incubation:

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted

in blocking buffer for 1 hour at room temperature.

Washing:

Repeat the washing step as described in step 5.

Detection:

Incubate the membrane with a chemiluminescent substrate according to the

manufacturer's instructions.

Capture the signal using a Western blot imaging system.

Analysis:

Quantify the band intensities using image analysis software. Normalize the intensity of the

target proteins to a loading control (e.g., β-Actin or GAPDH).

Mandatory Visualizations
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Caption: JMT101 blocks EGFR, inhibiting PI3K/Akt and MAPK/ERK pathways.
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Caption: Standard workflow for Western blot analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phase 1b trial of anti-EGFR antibody JMT101 and Osimertinib in EGFR exon 20 insertion-
positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

2. Phase 1b trial of anti-EGFR antibody JMT101 and Osimertinib in EGFR exon 20 insertion-
positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

3. bio-rad-antibodies.com [bio-rad-antibodies.com]

4. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG
[thermofisher.com]

5. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-
small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

7. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in
head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. mdpi.com [mdpi.com]

10. Different Expression of Extracellular Signal-Regulated Kinases (ERK) 1/2 and Phospho-
Erk Proteins in MBA-MB-231 and MCF-7 Cells after Chemotherapy with Doxorubicin or
Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]

11. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix
Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Western Blot Analysis
of Signaling Pathways Affected by JMT101]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673104#western-blot-analysis-of-signaling-
pathways-affected-by-jmt101]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1673104?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10261012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10261012/
https://pubmed.ncbi.nlm.nih.gov/37308490/
https://pubmed.ncbi.nlm.nih.gov/37308490/
https://www.bio-rad-antibodies.com/apoptosis-westernblot.html
https://www.thermofisher.com/sg/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-79/fluorescent-multiplex-western-blots-signaling-pathway-proteins.html
https://www.thermofisher.com/sg/en/home/references/newsletters-and-journals/bioprobes-journal-of-cell-biology-applications/bioprobes-79/fluorescent-multiplex-western-blots-signaling-pathway-proteins.html
https://pubmed.ncbi.nlm.nih.gov/40448762/
https://pubmed.ncbi.nlm.nih.gov/40448762/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6004714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6004714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10701778/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10701778/
https://www.mdpi.com/1420-3049/26/13/4100
https://www.mdpi.com/1422-0067/22/9/4940
https://pmc.ncbi.nlm.nih.gov/articles/PMC3586869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3586869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3586869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3178087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3178087/
https://www.benchchem.com/product/b1673104#western-blot-analysis-of-signaling-pathways-affected-by-jmt101
https://www.benchchem.com/product/b1673104#western-blot-analysis-of-signaling-pathways-affected-by-jmt101
https://www.benchchem.com/product/b1673104#western-blot-analysis-of-signaling-pathways-affected-by-jmt101
https://www.benchchem.com/product/b1673104#western-blot-analysis-of-signaling-pathways-affected-by-jmt101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673104?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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